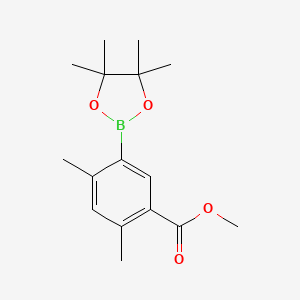

Methyl 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Methyl 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1052647-30-9) is a boronate ester featuring a benzoate core substituted with methyl groups at the 2- and 4-positions and a pinacol boronate ester at the 5-position. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability imparted by the pinacol boronate group and the steric/electronic effects of the methyl substituents . Its molecular formula is C₁₆H₂₁BO₄, with a molecular weight of 284.14 g/mol.

Properties

IUPAC Name |

methyl 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO4/c1-10-8-11(2)13(9-12(10)14(18)19-7)17-20-15(3,4)16(5,6)21-17/h8-9H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIFOSNTFDNPIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as boronic acids and their derivatives, are known to interact with various biological targets, including enzymes and receptors.

Mode of Action

Boronic acid derivatives are often used in organic synthesis due to their ability to form stable boronate complexes with diols, a property that can be exploited in the design of enzyme inhibitors.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

Biological Activity

Methyl 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1052647-30-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H23BO4. It features a dioxaborolane moiety which is known for enhancing the stability and bioavailability of compounds in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Weight | 290.16 g/mol |

| CAS Number | 1052647-30-9 |

| Purity | ≥95% |

| Appearance | Solid (specifics not provided) |

Biological Activity Overview

Research indicates that compounds containing boron atoms often exhibit unique biological activities. The presence of the dioxaborolane group in this compound may contribute to its interaction with various biological targets.

Anticancer Activity

Recent studies have demonstrated that similar boron-containing compounds can inhibit cancer cell proliferation. For instance, a related study reported potent inhibitory effects on tumor cell lines with IC50 values as low as 0.126 μM against MDA-MB-231 triple-negative breast cancer cells . Although specific data for this compound is limited, its structural analogs have shown promising results in preclinical models.

Glycosidase Inhibition

Borylated compounds are also noted for their ability to inhibit glycosidases. A related compound demonstrated significant activity in glycosidase inhibition assays . This suggests that this compound may similarly affect glycosidase activity due to its structural characteristics.

Case Studies and Research Findings

- In Vitro Studies : In vitro experiments have shown that related borylated compounds can effectively inhibit the growth of various cancer cell lines while exhibiting low toxicity profiles in normal cells .

- Pharmacokinetics : Preliminary pharmacokinetic evaluations of similar compounds indicate moderate exposure levels and favorable bioavailability profiles . These findings suggest that this compound may possess advantageous pharmacokinetic properties.

- Toxicity Assessments : Safety assessments in animal models have revealed acceptable toxicity levels at high doses (up to 2000 mg/kg), indicating a potential for therapeutic use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The reactivity and applications of boronate esters are heavily influenced by substituent positions and electronic properties:

Key Observations:

- Electronic Effects: Electron-withdrawing groups (e.g., cyano in ) increase boronate reactivity, whereas electron-donating methyl groups (as in the target) balance stability and moderate reactivity .

Heterocyclic and Non-Benzene Analogs

Boronate esters attached to heterocycles or non-aromatic systems exhibit distinct properties:

Key Observations:

- Aromatic vs. Heterocyclic : Benzene-based boronates (e.g., target compound) are preferred for electronic conjugation in drug intermediates, while thiazole or thiophene derivatives are tailored for optoelectronic materials.

- Aliphatic Boronates : Compounds like are less sterically constrained, enabling reactions incompatible with aromatic systems.

Functional Group Diversity

Variations in functional groups impact reactivity and downstream applications:

Key Observations:

Q & A

Q. What are the typical synthetic routes for preparing Methyl 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

The compound is synthesized via Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized benzoate derivatives. For example:

- Step 1 : Introduce the boronate ester group via palladium-catalyzed coupling with bis(pinacolato)diboron (Bpin) .

- Step 2 : Protect reactive sites (e.g., methyl ester groups) to prevent unwanted side reactions during borylation .

- Step 3 : Purify via column chromatography using hexane/ethyl acetate gradients and confirm purity by H NMR and LC-MS .

Q. How can the structure and purity of this compound be validated?

- Nuclear Magnetic Resonance (NMR) : B NMR (δ ~30 ppm confirms boronate ester integrity) and H NMR (aromatic protons at δ 7.2–8.0 ppm, methyl groups at δ 1.3–2.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass calculated for CHBO: 298.1684 g/mol .

- HPLC-PDA : Retention time and UV absorption (λ = 254 nm) for purity assessment .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a boron-containing building block in:

- Suzuki-Miyaura cross-couplings for biaryl synthesis .

- Probe molecules for studying boronate ester stability under hydrolytic conditions .

- Drug discovery intermediates (e.g., kinase inhibitors) due to its meta-substituted aromatic core .

Advanced Research Questions

Q. How to optimize Suzuki-Miyaura coupling efficiency with this boronate ester under aqueous conditions?

- Catalyst selection : Use Pd(PPh) or PdCl(dppf) for high yields in mixed solvents (e.g., THF/HO) .

- Base optimization : KCO or CsF improves coupling efficiency by stabilizing the boronate intermediate .

- Temperature control : Reactions at 80–100°C minimize side reactions while ensuring complete conversion .

Q. What strategies mitigate competing side reactions during cross-coupling (e.g., protodeboronation)?

Q. How does steric hindrance from the 2,4-dimethyl groups impact reactivity?

- Reduced coupling efficiency : The methyl groups at positions 2 and 4 lower electronic density on the aromatic ring, slowing oxidative addition of Pd(0) .

- Steric protection : These groups prevent undesired C–H activation at adjacent positions, improving regioselectivity .

- Experimental validation : Compare coupling yields with non-methylated analogs (e.g., methyl 5-bromobenzoate) to quantify steric effects .

Q. What are the challenges in detecting trace amounts of this compound in biological matrices?

- Sample preparation : Use solid-phase extraction (SPE) with Oasis HLB cartridges to isolate the compound from complex mixtures .

- LC-MS/MS optimization : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase: 0.1% formic acid in HO (A) and MeOH (B). Monitor transitions at m/z 298 → 183 .

- Matrix effects : Include deuterated internal standards (e.g., -methyl benzoate analogs) to correct for ion suppression .

Q. How to design enantioselective reactions using this achiral boronate ester?

- Chiral auxiliaries : Attach a chiral ligand (e.g., BINAP) to Pd catalysts for asymmetric Suzuki-Miyaura couplings .

- Dynamic kinetic resolution : Use chiral palladacycles to induce enantioselectivity during cross-coupling .

- Case study : Intramolecular enantioselective coupling achieved 95% ee with Pd/(R)-BINAP in THF at 60°C .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.